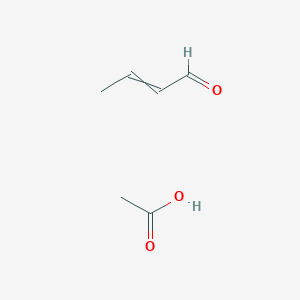

Acetic acid;but-2-enal

Description

Significance of Acetic Acid as a Carboxylic Acid Platform

Acetic acid, systematically known as ethanoic acid, is the second simplest carboxylic acid after formic acid. wikipedia.org It is a colorless liquid with a distinct sour taste and pungent odor, recognizable as the main component of vinegar, which is typically a 4-6% solution of acetic acid in water. semanticscholar.orgvirginia.gov As a fundamental platform chemical, acetic acid is a crucial building block in the chemical industry. semanticscholar.orgbme.hu Its global demand was approximately 17.88 million metric tonnes per year as of 2023. wikipedia.org

The significance of acetic acid stems from its versatile chemical properties. It undergoes typical carboxylic acid reactions, such as conversion to metal acetates and water upon treatment with a base, and reduction to ethanol (B145695). wikipedia.org Its ability to act as a solvent for both polar and non-polar substances makes it highly valuable in various industrial processes. wikipedia.org Furthermore, the acetyl group, derived from acetic acid, is fundamental to all known forms of life, highlighting its biochemical importance. wikipedia.org

Significance of But-2-enal (Crotonaldehyde) as an Alpha,Beta-Unsaturated Aldehyde

But-2-enal, commonly known as crotonaldehyde (B89634), is an alpha,beta-unsaturated aldehyde with the chemical formula CH3CH=CHCHO. wikipedia.org It is a colorless liquid with a pungent, suffocating odor and is moderately soluble in water and miscible with organic solvents. wikipedia.org The presence of both a carbonyl group and a conjugated carbon-carbon double bond makes crotonaldehyde a highly reactive and versatile intermediate in organic synthesis. wikipedia.orgnih.gov

This dual functionality allows crotonaldehyde to participate in a wide range of chemical reactions. It can act as a Michael acceptor, a dienophile, and undergo various addition, reduction, and oxidation reactions. wikipedia.orgchemcess.com This reactivity makes it an essential precursor for the synthesis of a diverse array of other chemicals used across multiple industries, including pharmaceuticals, agriculture, and manufacturing. nih.govmarketresearchfuture.com

Overview of Key Research Areas Pertaining to Each Compound Individually

Acetic Acid:

Contemporary research on acetic acid is extensive and multifaceted. Key areas of investigation include:

Catalysis and Process Intensification: A significant portion of research focuses on developing more efficient and sustainable methods for acetic acid production, such as methanol (B129727) carbonylation and hydrocarbon oxidation. researchgate.net

Biotechnological Production: There is growing interest in producing acetic acid through bacterial fermentation, which is considered a more environmentally friendly route compared to synthetic methods. semanticscholar.orgbme.hu Research in this area explores different microbial pathways and fermentation processes. semanticscholar.org

Applications in Materials Science: Acetic acid is used in the production of polymers like polyvinyl acetate (B1210297) (a component of wood glue) and cellulose (B213188) acetate (used in photographic film and textiles). wikipedia.orgvirginia.gov Research continues to explore new applications in advanced materials. alliancechemical.com

Pharmaceutical and Medical Applications: Dilute solutions of acetic acid are investigated for their antibacterial properties in wound care. alliancechemical.com It is also a key starting material in the synthesis of various pharmaceuticals. virginia.gov

But-2-enal (Crotonaldehyde):

Research concerning but-2-enal is largely driven by its utility as a chemical intermediate. Notable research areas include:

Synthesis of Fine Chemicals: A primary focus is its use as a precursor for commercially important chemicals. For instance, it is used to produce sorbic acid (a food preservative), crotonic acid, and trimethylhydroquinone (B50269) (a precursor to vitamin E). nih.govnih.govmaximizemarketresearch.com

Catalytic Hydrogenation: Significant research is dedicated to the selective hydrogenation of crotonaldehyde. Depending on the catalyst and reaction conditions, it can be converted to crotyl alcohol, n-butanal, or n-butanol, all of which are valuable industrial chemicals. chemcess.comalfa-chemistry.com

Polymer and Resin Production: Crotonaldehyde undergoes polycondensation with phenols to create phenolic resins and is used in the production of other polymers and adhesives. marketresearchfuture.comhmdb.ca

Agrochemicals: It is a building block for certain pesticides and is used to create slow-release fertilizers through reaction with urea. nih.gov

Contextualizing Research Involving Both Acetic Acid and But-2-enal Systems

Research that involves both acetic acid and but-2-enal often explores their interaction in specific chemical transformations. One notable area is the oxidation of crotonaldehyde to crotonic acid, where acetic acid can be used as a solvent. rsc.org Studies have investigated the efficiency of this reaction in the presence of various catalysts. For example, a quantitative study on the oxygenation of crotonaldehyde in an acetic acid solution found that the presence of a manganese catalyst at an optimal concentration was highly effective. rsc.org

Another context where both compounds are relevant is in the production of vinyl acetate from acetylene (B1199291), where crotonaldehyde can be formed as a by-product. rsc.org Research in this area uses computational methods like density functional theory (DFT) to understand the reaction mechanisms leading to the formation of such impurities. rsc.org Furthermore, in certain catalytic systems, such as on uranium dioxide surfaces, the reactions of acetic acid can lead to the formation of crotonaldehyde as a coupling product. aip.org

The following table provides a summary of key research findings where both acetic acid and but-2-enal are involved:

| Research Area | Reactants | Products | Catalyst/Conditions | Key Finding | Reference |

| Oxidation | Crotonaldehyde, Oxygen | Crotonic acid | Acetic acid (solvent), Manganese or Cobalt acetate | An optimal concentration of manganese catalyst in acetic acid solution leads to efficient oxygenation. | rsc.org |

| By-product Formation | Acetylene, Acetic Acid | Vinyl acetate, Crotonaldehyde (by-product) | Zinc acetate catalyst | Aldol (B89426) condensation of acetaldehyde (B116499) is a possible pathway for crotonaldehyde formation. | rsc.org |

| Surface Chemistry | Acetic Acid | Ketene (B1206846), Acetaldehyde, Butene, Crotonaldehyde | Electron beam sputtered UO2(111) surface | Reductive coupling of acetic acid on the uranium dioxide surface can produce crotonaldehyde. | aip.org |

This table is interactive. You can sort the columns by clicking on the headers.

Structure

2D Structure

Properties

CAS No. |

50989-92-9 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

acetic acid;but-2-enal |

InChI |

InChI=1S/C4H6O.C2H4O2/c1-2-3-4-5;1-2(3)4/h2-4H,1H3;1H3,(H,3,4) |

InChI Key |

KIDHMIBGMULBCH-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=O.CC(=O)O |

Origin of Product |

United States |

Research Trajectories on Acetic Acid Ethanoic Acid

Advanced Synthetic Methodologies for Acetic Acid Production

The production of acetic acid is dominated by chemical routes, particularly the carbonylation of methanol (B129727). qub.ac.uk However, significant research is underway to innovate beyond these established methods, targeting sustainability, atom economy, and the utilization of renewable feedstocks.

In the context of a growing global focus on low-carbon societies, the chemical industry is exploring alternatives to fossil fuel-based production. nih.gov For acetic acid, this includes leveraging waste gases like biogas, directly utilizing greenhouse gases, and harnessing solar energy through bio-hybrid systems.

The use of biogas, which is primarily composed of methane (B114726) (CH₄) and carbon dioxide (CO₂), as a feedstock for acetic acid production is a promising strategy for creating carbon-neutral industrial processes. nih.gov This approach aligns with the principles of a circular economy by converting waste gases into valuable platform chemicals. nih.gov

Two main pathways are being investigated for biogas utilization:

BIO-Indirect Route : This two-step approach involves the dry reforming of biogas to produce synthesis gas (syngas), a mixture of hydrogen and carbon monoxide. nih.gov This syngas can then be used in established processes like methanol carbonylation to produce acetic acid. nih.govnih.gov This method offers a way to replace conventional steam reforming of petroleum-derived feedstocks. nih.gov

BIO-Direct Route : This innovative, single-step approach aims to directly convert biogas into acetic acid. nih.gov Due to thermodynamic limitations, this route often requires non-thermal plasma technology to activate the stable methane and carbon dioxide molecules. nih.gov While highly promising due to its atom efficiency, this technology is still in the early stages of development and requires significant progress in catalyst design. nih.gov

Another emerging technology is microbial electrosynthesis (MES), where CO₂ from biogas is converted to acetic acid. This process can achieve high coulombic efficiency, with studies showing up to 90% of electrons being recovered in acetic acid. frontiersin.org

Directly synthesizing acetic acid from methane and carbon dioxide is an atom-economic and environmentally friendly process, as it utilizes two major greenhouse gases. rsc.org However, this reaction is challenging due to the high chemical inertness of both methane and CO₂. rsc.org

Research in this area focuses on developing efficient catalysts capable of activating the C-H bond in methane and facilitating the C-C bond formation. Recent studies have explored:

Cu-modulated Zeolites : Density functional theory studies have shown that copper-exchanged zeolites, such as MOR, MFI, and BEA, can catalyze the direct conversion of CO₂ and methane to acetic acid. rsc.org The catalytic activity is linked to the structure of the copper species and the zeolite's pore channels. rsc.org Specifically, trinuclear copper-oxo clusters ([Cu₃(μ-O)₃]²⁺) within the MOR zeolite have demonstrated superior catalytic activity with a low apparent activation energy. rsc.org

Chemical Looping : A stepwise chemical looping process using a single-site platinum catalyst over phosphotungstic anions on a titania support has been proposed for the highly selective synthesis of acetic acid from methane and carbon monoxide. acs.org

An integrated process has also been developed where methane undergoes partial oxidation to produce methanol and carbon monoxide, which are then converted in the same process stream to acetic acid via carbonylation. google.com

Semiartificial photosynthesis (SAP) is an emerging field that combines the high efficiency of artificial light absorbers with the high selectivity of microbial catalysis to produce value-added chemicals from CO₂ using sunlight. acs.orgresearchgate.net This hybrid approach mimics natural photosynthesis but can overcome its typically low efficiency. acs.org

In the context of acetic acid synthesis, SAP systems typically involve:

Light Harvesting : An artificial photosensitizer, such as a semiconductor, captures solar energy. researchgate.net

Electron Transfer : The captured energy is used to generate electrons, which are then transferred to a microbial catalyst. researchgate.net

CO₂ Reduction : The microbes, often non-photosynthetic anaerobic bacteria like Moorella thermoacetica, utilize these electrons to reduce CO₂ to acetic acid. acs.orgresearchgate.net

These systems can operate at mild conditions, such as 60°C and atmospheric pressure, using sunlight as the sole energy source. acs.org Life-cycle assessments suggest that SAP routes have the potential to outperform conventional fossil-based production both economically and environmentally. acs.org

The vast majority of global acetic acid production relies on the carbonylation of methanol. wikipedia.org This process, where methanol reacts with carbon monoxide, is highly efficient and has been the dominant industrial method for decades. wikipedia.orgresourcewise.com Several generations of catalysts have been developed, each offering improvements in reaction conditions, efficiency, and cost.

The fundamental reaction for methanol carbonylation is the addition of a carbonyl group to methanol: CH₃OH + CO → CH₃COOH. researchgate.net The process involves iodomethane (B122720) as an intermediate and requires a metal carbonyl catalyst. wikipedia.org

Several commercial processes have been developed based on different catalyst systems:

BASF Process : The first commercial process, developed in the 1960s, used a cobalt-based catalyst. It required high pressures (above 6.0-8.0 MPa) and temperatures (above 230°C), and the acetic acid yield was around 90% based on methanol. fnpetro.ir

Monsanto Process : Commercialized in 1970, this process uses a more active rhodium-based catalyst (cis-[Rh(CO)₂I₂]⁻). wikipedia.orgfnpetro.ir It operates under more moderate conditions than the BASF process (3-6 MPa and 150-200°C) and achieves a selectivity for acetic acid of about 99%. fnpetro.irlibretexts.org

Cativa Process : Introduced by BP Chemicals in the late 1990s, this process utilizes an iridium-based catalyst ([Ir(CO)₂I₂]⁻) with promoters. wikipedia.orgsci-hub.se The Cativa process is considered greener and more efficient, offering higher reaction rates and improved catalyst stability, particularly at low water concentrations. wikipedia.orgsci-hub.se This enhanced stability allows for significant process improvements, including a reduction in the number of distillation columns needed for purification. sci-hub.se It has largely supplanted the Monsanto process in new plant constructions. wikipedia.org

The general catalytic cycle for both the rhodium- and iridium-based processes involves the oxidative addition of methyl iodide to the metal complex, followed by migratory insertion of a carbonyl group, and finally reductive elimination of acetyl iodide, which is then hydrolyzed to produce acetic acid. libretexts.org

Interactive Data Table: Comparison of Major Methanol Carbonylation Processes

| Feature | BASF Process | Monsanto Process | Cativa Process |

| Catalyst | Cobalt-based | Rhodium-based | Iridium-based |

| Year Commercialized | 1963 wikipedia.org | 1970 wikipedia.org | Late 1990s wikipedia.org |

| Operating Pressure | >6.0-8.0 MPa fnpetro.ir | 3-6 MPa fnpetro.ir | Not specified |

| Operating Temperature | >230°C fnpetro.ir | 150-200°C fnpetro.ir | Not specified |

| Selectivity to Acetic Acid | ~90% (methanol based) fnpetro.ir | ~99% (methanol based) fnpetro.ir | High |

| Key Advantage | First commercial process | Higher selectivity, milder conditions than BASF | Higher efficiency, greener, stable at low water |

Catalytic Pathways in Industrial Acetic Acid Synthesis

Acetaldehyde (B116499) Oxidation Processes

Before the widespread adoption of methanol carbonylation, the oxidation of acetaldehyde was a primary method for acetic acid production and remains the second most significant manufacturing process. wikipedia.org This chemical process involves the oxidation of acetaldehyde with either air or pure oxygen, which proceeds through a radical mechanism. lookchem.com Using modern catalysts, this reaction can achieve an acetic acid yield greater than 95%. wikipedia.org

The process is typically conducted in the presence of a catalyst, with manganese acetate (B1210297) being a common choice. google.com The reaction is generally managed to leave about 4% of the acetaldehyde unreacted, which is then separated and recycled. google.com The oxidation of acetaldehyde results in several by-products, including ethyl acetate, formic acid, and formaldehyde. wikipedia.org These compounds have lower boiling points than acetic acid, allowing for their separation through distillation. wikipedia.org

The reaction with acetaldehyde itself proceeds with peracetic acid as an intermediate. lookchem.com The acetyl radical, formed during initiation, reacts with oxygen to create a peroxide radical, leading to peracetic acid. lookchem.com This peracetic acid then reacts with acetaldehyde to yield two moles of acetic acid. lookchem.com

Mechanistic Investigations of Acetic Acid Reactivity

Fundamental Reaction Pathways and Kinetics

The reactivity of acetic acid has been explored through various pathways, including its atmospheric oxidation and behavior under thermal stress. The reaction between acetic acid and the hydroxyl (OH) radical in the atmosphere, for instance, proceeds via three main pathways: the abstraction of the acidic hydrogen, the abstraction of a methyl hydrogen, and the addition of OH to the central carbon atom. acs.org Energetic analysis indicates that the abstraction of the acidic hydrogen is the most favorable of these pathways. acs.org The kinetics of this reaction show a negative temperature dependence, suggesting the formation of a pre-reactive hydrogen-bonded complex between the OH radical and the acetic acid monomer is a key step. acs.org

The rate constant for the reaction of OH with acetic acid at 295 K has been determined to be approximately (6.77 ± 0.14) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.org The study of reaction kinetics is crucial for understanding and optimizing industrial processes, such as the hydrolysis of acetic anhydride (B1165640) to produce acetic acid, where the rate constant can be determined by monitoring the concentration of the reactants over time at various temperatures. researchgate.netmt.com

Dissociative and Di-sigma Configurations on Surfaces

On metal surfaces, such as platinum (Pt) and nickel (Ni), acetic acid adsorption and subsequent reactions are critical for catalytic processes. Studies on well-defined single-crystal surfaces of Pt(111) and Ni(111) reveal that the O-H bond in a molecularly adsorbed acetic acid molecule breaks at low temperatures. nsf.gov This cleavage results in the formation of a bridge-bonded bidentate acetate, which becomes the predominant surface species. nsf.gov This acetate species is a widely recognized adsorbate derived from acetic acid on metal surfaces. osti.govacs.org At higher temperatures, this surface acetate decomposes. nsf.gov While the adsorption and surface reactions of acetic acid on Pt and Ni are similar, their catalytic performance in processes like hydrodeoxygenation differs significantly, which is attributed to differences in the metals' reducibility. nsf.gov

Thermal Decomposition Mechanisms (Decarboxylation vs. Dehydration)

The thermal decomposition of acetic acid in the gas phase proceeds through two primary competing unimolecular channels: decarboxylation to produce methane and carbon dioxide, and dehydration to yield ketene (B1206846) and water. acs.orgrsc.org

CH₃COOH → CH₄ + CO₂ (Decarboxylation) acs.org

CH₃COOH → CH₂CO + H₂O (Dehydration) acs.org

Theoretical studies have shown that the activation energy required for decarboxylation is similar to that for dehydration. acs.org The dehydration can occur directly or via a two-step process involving a 1,1-ethenediol intermediate. acs.org Experimental studies conducted in static systems have determined distinct Arrhenius equations for these first-order (decarboxylation) and second-order (dehydration) processes. rsc.org In other studies, decarboxylation was found to be a first-order reaction across a wide temperature range, while dehydration shifted from a second-order to a first-order process as the temperature increased above 600°C. rsc.org

| Pathway | Products | Reaction Order | Activation Energy (kJ/mol) | Temperature Range (°C) | Source |

|---|---|---|---|---|---|

| Decarboxylation | Methane (CH₄) + Carbon Dioxide (CO₂) | First-order | ~301 (Theoretical) | 1300-1800 K (Theoretical) | acs.org |

| Dehydration | Ketene (CH₂CO) + Water (H₂O) | First-order | ~317 (Direct, Theoretical) | 1300-1800 K (Theoretical) | acs.org |

| Decarboxylation | Methane (CH₄) + Carbon Dioxide (CO₂) | First-order | ~291 (58,500 cal/mol) | 460-595 | rsc.org |

| Dehydration | Ketene (CH₂CO) + Water (H₂O) | Second-order | ~143 (34,200 cal/mol) | 460-595 | rsc.org |

**2.2.1.3. Catalytic Conversions over Metal Surfaces (e.g., Pt/SiO₂) **

Supported platinum catalysts are utilized in the hydrogenation of acetic acid. The product selectivity is highly dependent on the support material. researchgate.net Over Pt/SiO₂, the main carbon-containing products at low conversions are carbon monoxide and methane, each accounting for about 50% of the products. researchgate.net In contrast, titania-supported platinum (Pt/TiO₂) catalysts are significantly more active and selective for producing ethanol (B145695) and ethyl acetate. researchgate.net

Kinetic studies on the hydrodeoxygenation of acetic acid over Pt–Mo/SiO₂ catalysts show that the addition of molybdenum (Mo) to platinum significantly enhances catalytic activity. acs.orgresearchgate.net The reaction rates for the bimetallic catalyst were found to be substantially higher than for the pure Pt catalyst under similar conditions. acs.org The differences in reaction kinetics and selectivity trends with changes in temperature and feed composition indicate a change in the reaction mechanism when Mo is added to the Pt catalyst. acs.org

| Catalyst | Primary Products | Relative Activity | Source |

|---|---|---|---|

| Pt/SiO₂ | ~50% CO, ~50% CH₄ | Low | researchgate.net |

| Pt/η-Al₂O₃ | Ethanol, Ethyl acetate, Ethane, CH₄, CO, CO₂ | Moderate | researchgate.net |

| Pt/TiO₂ | ~50% Ethanol, ~30% Ethyl acetate, ~20% Ethane | High | researchgate.net |

| Pt/Fe₂O₃ | ~80% Acetaldehyde, ~20% Ethanol | Low | researchgate.net |

Esterification Reaction Mechanisms (Acid-Catalyzed)

Fischer esterification is the classic acid-catalyzed reaction between a carboxylic acid (like acetic acid) and an alcohol to form an ester and water. study.comstudy.com The reaction is reversible, and the mechanism involves several key steps. tandfonline.commasterorganicchemistry.com Mineral acids such as sulfuric acid (H₂SO₄) are common homogeneous catalysts for this process. tandfonline.comrdd.edu.iq

The detailed mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. study.com

Proton Transfer : A proton is transferred from the oxonium ion (the part that came from the alcohol) to one of the hydroxyl groups. This turns the hydroxyl group into a better leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.org

Deprotonation : The protonated ester is deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. study.com

Theoretical and Computational Studies on Acetic Acid

Quantum Chemical Calculations of Reaction Pathways

Density Functional Theory (DFT) is a prominent computational method used to study reactions involving carbonyl compounds. For example, DFT calculations have provided insight into the role of acetic acid in the reductive amination of aldehydes. acs.org These studies have shown that acetic acid can act as a bifunctional catalyst, facilitating the formation of the C-N bond by protonating the carbonyl oxygen while concurrently accepting a proton from the attacking amine via a cyclic transition state. acs.org Such detailed mechanistic understanding derived from quantum chemical calculations is crucial for rationalizing the role of catalysts and for the design of new and improved chemical processes. nih.gov

Free Energy Estimation of Enol Forms

The tautomerism between the keto and enol forms of a carbonyl compound is a fundamental principle in organic chemistry, with the enol tautomer serving as a key nucleophilic intermediate in many reactions. libretexts.orgmasterorganicchemistry.com Computational chemistry offers powerful methods for estimating the relative free energies of these two forms.

For the majority of simple aldehydes and ketones, the keto form is thermodynamically more stable than the corresponding enol form. libretexts.org The position of this equilibrium is influenced by structural factors such as substitution and the potential for conjugation. libretexts.org Quantum chemical calculations can be used to quantify these energy differences with a high degree of accuracy. For instance, the tautomerization of acetic acid to its enol, 1,1-ethenediol, has been studied computationally to determine the potential energy surface and the activation barriers for the transformation. nih.gov Similar computational approaches can be applied to but-2-enal to ascertain the relative free energies of its possible enol tautomers, which is essential for predicting its reactivity in acid-catalyzed environments.

Analysis of Solute/Solvent Interactions Affecting Acidity

The solvent environment can exert a significant influence on the chemical and physical properties of a solute, including the acidity of a compound such as acetic acid. The interactions between solute and solvent molecules are of paramount importance in determining the extent of acid dissociation and the stability of the resulting ions in solution.

Computational modeling can be used to analyze these intricate solute-solvent interactions and their consequent effects on acidity. The dielectric constant of the solvent is a key physical property that affects the ability of an acid to dissociate; solvents with higher dielectric constants are generally more effective at stabilizing the resulting ions. researchgate.net Theoretical studies can predict the pKa of an acid in various solvents by calculating the free energies of solvation for both the undissociated acid and its conjugate base. A thorough understanding of these solvent effects is critical for controlling the outcomes of chemical reactions, as the acidity of the catalyst can have a direct impact on reaction rates and chemical equilibria.

Derivatization Strategies for Acetic Acid and Carboxylic Acids

Derivatization is a crucial technique in analytical chemistry to modify an analyte, such as acetic acid, to make it more suitable for a particular analytical method, often gas chromatography (GC) or high-performance liquid chromatography (HPLC). This modification can enhance volatility, improve thermal stability, and increase detection sensitivity.

Silylation is one of the most widely used derivatization techniques for compounds containing active hydrogen atoms, including carboxylic acids, alcohols, phenols, amines, and thiols. selectscience.netphenomenex.com The process involves the replacement of the acidic hydrogen of the carboxyl group with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. selectscience.net The resulting TMS esters are less polar, more volatile, and more thermally stable than the parent carboxylic acids, making them amenable to GC analysis. selectscience.netrestek.com

A variety of silylating reagents are available, with their reactivity and applications varying. Common reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : A powerful and commonly used TMS donor. mz-at.desigmaaldrich.com It is often used with a catalyst like trimethylchlorosilane (TMCS) to increase its reactivity, especially for hindered hydroxyls and other difficult-to-silylate compounds. mz-at.desigmaaldrich.comchemcoplus.co.jp

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) : The most volatile of the trimethylsilyl amides and a very strong TMS donor. restek.commz-at.dechemcoplus.co.jp It is particularly useful as its by-products are highly volatile. chemcoplus.co.jp

N,O-Bis(trimethylsilyl)acetamide (BSA) : A strong silylating agent suitable for a variety of compounds, including non-sterically hindered carboxylic acids. chemcoplus.co.jp

N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA) : This reagent donates a tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jp TBDMS derivatives are significantly more stable than their TMS counterparts, which can be advantageous. mz-at.dechemcoplus.co.jp

The choice of silylating agent depends on the specific application, the stability required for the derivative, and the nature of the sample matrix. selectscience.net It is important to note that silylation reactions are sensitive to moisture, requiring anhydrous conditions for optimal results. sigmaaldrich.comnih.gov

Table 1: Common Silylating Reagents for Carboxylic Acid Derivatization

| Reagent | Abbreviation | Key Features | Typical Applications |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful TMS donor, often used with a catalyst (e.g., TMCS). | Fatty acid amides, hindered hydroxyls, secondary alcohols and amines. mz-at.dechemcoplus.co.jp |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile TMS amide, strong TMS donor. | Carboxylic acids, amino acids, sugars, and other compounds with active hydrogens. mz-at.dechemcoplus.co.jp |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Strong silylating agent, forms stable TMS derivatives. | Non-sterically hindered alcohols, carboxylic acids, phenols. chemcoplus.co.jp |

| N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide | MTBSTFA | Donates a TBDMS group, forms very stable derivatives. | Hydroxyl, carboxyl, and thiol groups, primary and secondary amines, amino acids. mz-at.dechemcoplus.co.jp |

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used for the derivatization of carbohydrates and other carbonyl-containing compounds. google.comwikipedia.org The reaction involves the condensation of a carbonyl group with an amine to form an imine or iminium ion, which is then reduced to a more stable amine. masterorganicchemistry.com Acetic acid often plays a crucial role in this process, typically acting as a catalyst. harvard.eduorganic-chemistry.orgorganic-chemistry.org

The reaction is generally carried out under weakly acidic conditions, which are necessary to facilitate the dehydration step in the formation of the imine intermediate. nih.gov Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent for reductive amination because it is mild, selective for the reduction of the imine over the carbonyl starting material, and can be used in a one-pot procedure. harvard.eduorganic-chemistry.orgorganic-chemistry.org The use of acetic acid as a catalyst is particularly common in the reductive amination of ketones. organic-chemistry.orgorganic-chemistry.org

An improved protocol for the reductive amination of carbohydrates has been developed using NaBH(OAc)₃, which serves as a less toxic alternative to the commonly used sodium cyanoborohydride (NaBH₃CN). nih.govresearchgate.net This derivatization enhances the detection of oligosaccharides in HPLC-UV and mass spectrometry applications. nih.govresearchgate.net

Beyond improving chromatographic behavior, derivatization is often employed to introduce a tag into the analyte molecule that enhances its detectability. libretexts.org This is particularly important for compounds like acetic acid and other short-chain fatty acids (SCFAs) that lack a strong chromophore or fluorophore for sensitive detection by UV-Vis or fluorescence detectors in HPLC. libretexts.orgnih.gov

For GC-MS analysis, derivatization of SCFAs can be achieved using reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA), which has been shown to provide excellent sensitivity and linearity. nih.gov Another approach involves the use of benzyl (B1604629) chloroformate (BCF) as a derivatizing agent, which has demonstrated good linearity and low limits of detection for SCFAs in fecal samples. rsc.org

For HPLC analysis, various derivatization strategies are employed to attach a UV-absorbing or fluorescent tag to carboxylic acids. libretexts.org For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH) has been used to derivatize SCFAs for analysis by liquid chromatography-high resolution mass spectrometry (LC-HRMS). protocols.io Another method involves aniline (B41778) derivatization in conjunction with isotope dilution for the absolute quantification of SCFAs by reverse-phase liquid chromatography-mass spectrometry. nih.gov

The choice of derivatization reagent and method depends on the analytical technique being used, the required sensitivity, and the nature of the sample matrix.

Table 2: Derivatization Reagents for Enhanced Detection of Acetic Acid and SCFAs

| Reagent | Abbreviation | Analytical Technique | Purpose |

|---|---|---|---|

| N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide | MTBSTFA | GC-MS | Enhances sensitivity and linearity. nih.gov |

| Benzyl chloroformate | BCF | GC-MS | Provides good linearity and low detection limits. rsc.org |

| 3-Nitrophenylhydrazine | 3-NPH | LC-HRMS | Enables targeted analysis of SCFAs. protocols.io |

| Aniline | - | LC-MS/MS | Allows for absolute quantification using isotope dilution. nih.gov |

Environmental Fate and Degradation Mechanisms of Acetic Acid

Understanding the environmental fate of acetic acid is important for assessing its impact on ecosystems. Acetic acid is not expected to undergo significant hydrolysis in the environment because it lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov

While acetic acid itself is not prone to hydrolysis, its esters, such as ethyl acetate and butyl acetate, can be hydrolyzed back to acetic acid and the corresponding alcohol. lumenlearning.comlibretexts.orglibretexts.orgchemguide.co.uk This reaction, known as ester hydrolysis, can be catalyzed by either acids or bases. lumenlearning.comlibretexts.orglibretexts.org

Acid-catalyzed hydrolysis is the reverse of esterification and is a reversible reaction. lumenlearning.comlibretexts.orglibretexts.org The ester is heated with an excess of water in the presence of a strong acid catalyst. lumenlearning.comlibretexts.orglibretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction where the ester is heated with a strong base, such as sodium hydroxide (B78521). chemguide.co.uk This reaction yields an alcohol and the salt of the carboxylic acid (e.g., sodium acetate). libretexts.orglibretexts.orgchemguide.co.uk

The hydrolysis of acetic anhydride is another pathway that leads to the formation of acetic acid. Acetic anhydride reacts with water to produce two molecules of acetic acid. youtube.com

In the context of environmental degradation, the photolysis of certain compounds in the presence of persulfate ions can lead to the degradation of acetic acid. The sulfate (B86663) radicals generated from the UV irradiation of persulfate ions can oxidize acetic acid. nih.gov Studies have shown that this process can lead to a greater mineralization of acetic acid compared to using hydroxyl radicals from the H₂O₂/UV system. nih.gov The degradation of acetic acid in this system is influenced by pH, with maximum degradation observed around pH 5. nih.gov

Photodegradation Mechanisms

The breakdown of acetic acid in the environment can be facilitated by light, a process known as photodegradation. This process involves the absorption of light energy, which initiates chemical reactions that lead to the decomposition of the acetic acid molecule. wikipedia.org When released into the atmosphere, acetic acid is broken down by natural sunlight. www.gov.uk

The photodegradation of acetic acid can occur through direct and indirect mechanisms. Direct photolysis involves the absorption of a photon by the acetic acid molecule itself, leading to an excited state that can then decompose. wikipedia.org However, the efficiency of this process for acetic acid is often enhanced by the presence of other substances that can generate highly reactive chemical species.

Indirect photolysis is a more significant pathway for acetic acid degradation in many environmental contexts. This process is often mediated by hydroxyl radicals (•OH), which are highly reactive and can be generated from water and ozone in the atmosphere. wikipedia.org In aqueous solutions, the degradation of acetic acid can be achieved using UV light in the presence of hydrogen peroxide (H2O2). This system generates hydroxyl radicals that readily attack the acetic acid molecule. researchgate.net The rate of this degradation is influenced by factors such as pH, the intensity of the UV light, and the initial concentrations of acetic acid and H2O2. researchgate.net

Another effective method for the photodegradation of acetic acid involves the use of persulfate ions (S₂O₈²⁻) activated by UV light. This process generates sulfate radicals (SO₄⁻•), which are powerful oxidizing agents that can effectively mineralize acetic acid. nih.gov Studies have shown that sulfate radicals can be more efficient than hydroxyl radicals in breaking down acetic acid, leading to its oxidation without the significant formation of intermediate byproducts. nih.gov The efficiency of this process is also pH-dependent, with maximum degradation observed around pH 5. nih.gov

The presence of other ions in the water can also influence the photodegradation of acetic acid. For instance, bicarbonate ions (HCO₃⁻) can have a scavenging effect on the reactive radicals, potentially inhibiting the degradation process. Conversely, the presence of chloride ions (Cl⁻) can enhance the efficiency of the S₂O₈²⁻/UV process due to the formation of chlorine radicals (Cl•), which are also highly reactive towards acetate. nih.gov

Biodegradation Processes

Acetic acid is a readily biodegradable compound that is rapidly broken down by a wide variety of microorganisms in the environment. dcceew.gov.au This rapid degradation means that it does not persist in soil or water. herts.ac.uk The process of biodegradation is a key component of the carbon cycle, where organic compounds are broken down into simpler substances.

In various ecosystems, numerous species of bacteria and yeasts are capable of utilizing acetic acid as a carbon and energy source. These microorganisms possess the necessary enzymatic machinery to metabolize acetic acid, typically by first converting it to acetyl-CoA. This central metabolic intermediate can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to carbon dioxide and water, releasing energy in the process. encyclopedia.pubnih.gov

A significant biodegradation process involving acetic acid is fermentation. Acetic acid bacteria (AAB), such as those from the genera Acetobacter and Gluconacetobacter, are well-known for their ability to produce acetic acid through the oxidation of ethanol. qub.ac.uk This process, known as acetic acid fermentation, is the basis for the production of vinegar. qub.ac.uk These bacteria can also oxidize sugars and other alcohols to form acetic acid. nih.govquora.com Some anaerobic bacteria, including species from the genus Clostridium or Acetobacterium, can convert sugars directly into acetic acid without ethanol as an intermediate. wikipedia.org

Acetic acid also plays a role in the metabolism of other microorganisms. For example, in the yeast Saccharomyces cerevisiae, acetic acid can be a metabolic byproduct of fermentation, but the yeast can also adapt to utilize it as a carbon source, particularly when more favorable sugars are depleted. frontiersin.org The ability of microorganisms to both produce and consume acetic acid highlights its dynamic role in microbial ecosystems.

Ecosystemic Impacts of Environmental Release

The environmental impact of acetic acid release is largely dependent on the concentration and the duration of exposure. dcceew.gov.au While it is a naturally occurring and readily biodegradable substance, high concentrations can have adverse effects on terrestrial and aquatic ecosystems. dcceew.gov.auherts.ac.uk

Upon release into the environment, acetic acid can be dispersed as a vapor and is soluble in water. dcceew.gov.auarnolditkin.com Due to its rapid degradation into harmless substances, it typically does not cause long-term environmental damage. dcceew.gov.auarnolditkin.com However, a significant spill or discharge can lead to acute, localized impacts.

In aquatic environments, a sudden increase in acetic acid concentration can lower the pH of the water, which can be harmful to aquatic organisms. The substance is considered harmful to aquatic life at high concentrations. ilo.org The severity of the impact will depend on the buffering capacity of the water body and the ability of the ecosystem to neutralize the acid.

On land, high concentrations of acetic acid can be harmful to plants. dcceew.gov.au It is used in a concentrated form as a total herbicide to control a wide variety of weeds. herts.ac.uk Therefore, a significant release could damage or kill vegetation in the affected area. The corrosive nature of concentrated acetic acid can also damage materials it comes into contact with. dcceew.gov.auherts.ac.uk

Despite these potential acute effects, the long-term risk is generally considered low due to its rapid biodegradation. arnolditkin.com There are currently no widespread environmental guidelines specifically for acetic acid, largely because of its transient nature in the environment. dcceew.gov.auarnolditkin.com

Biochemical Roles and Metabolic Intermediacy of Acetic Acid

Role as a Metabolic Intermediate in Biological Systems

Acetic acid, primarily in its activated form as acetyl-coenzyme A (acetyl-CoA), is a central and fundamental intermediate in the metabolism of all known forms of life. wikipedia.org The acetyl group derived from acetic acid is crucial for the metabolism of carbohydrates and fats. wikipedia.org Acetyl-CoA is a key molecule that participates in a multitude of biochemical reactions, connecting various metabolic pathways. wikipedia.orgcreative-proteomics.com

The main function of acetyl-CoA is to deliver the acetyl group to the citric acid cycle (TCA cycle), also known as the Krebs cycle, which occurs in the mitochondria. wikipedia.orgcreative-proteomics.com In the TCA cycle, the acetyl group is oxidized to carbon dioxide, generating energy in the form of ATP and reducing equivalents (NADH and FADH₂). wikipedia.orgrsc.org This process is the primary way that cells generate energy from the breakdown of nutrients.

Acetyl-CoA is produced from the breakdown of glucose (via pyruvate), fatty acids, and some amino acids. wikipedia.orgrsc.org This convergence of major catabolic pathways on acetyl-CoA highlights its critical role as a metabolic hub. nih.gov Beyond its role in energy production, acetyl-CoA is also a vital precursor for the biosynthesis of a wide range of important biomolecules, including fatty acids, cholesterol, and ketone bodies. wikipedia.orgcreative-proteomics.com

The concentration of acetyl-CoA within different cellular compartments (mitochondria and cytosol) serves as an indicator of the cell's metabolic state. nih.gov For example, high levels of acetyl-CoA in the cytosol can signal a state of energy abundance, promoting its use for lipid synthesis. nih.gov Conversely, under fasting or survival states, acetyl-CoA is preferentially used in the mitochondria for energy production and the synthesis of ketone bodies, which can be used as an alternative fuel source by tissues like the brain. nih.gov

| Metabolic Pathway | Role of Acetyl-CoA | Primary Outcome |

|---|---|---|

| Citric Acid Cycle (TCA Cycle) | Entry point for the acetyl group | Energy production (ATP, NADH, FADH₂) |

| Fatty Acid Synthesis | Building block for fatty acid chains | Lipid biosynthesis and energy storage |

| Cholesterol Biosynthesis | Initial precursor molecule | Synthesis of steroids and cell membranes |

| Ketogenesis | Precursor for ketone body formation | Alternative energy source during fasting |

| Protein Acetylation | Acetyl group donor | Regulation of protein function and gene expression |

Formation of Carboxylic Acids During Monosaccharide Degradation

Acetic acid is one of the low molecular weight carboxylic acids formed during the degradation of monosaccharides (simple sugars) like glucose and fructose. agriculturejournals.czagriculturejournals.cz This formation occurs through complex chemical reactions, particularly during the thermal treatment of foods in processes such as the Maillard reaction. researchgate.net The degradation of sugars can be influenced by factors like pH, temperature, and the presence of oxidizing agents. researchgate.net

Several pathways can lead to the formation of acetic acid from sugar fragmentation. One proposed mechanism is a hydrolytic β-dicarbonyl cleavage of sugar intermediates. agriculturejournals.czsemanticscholar.org Another pathway involves an oxidative α-dicarbonyl cleavage. agriculturejournals.czresearchgate.net These reactions break down the larger sugar molecules into smaller fragments, which are then converted into various compounds, including acetic acid, formic acid, and other hydroxycarboxylic acids. agriculturejournals.czagriculturejournals.cz

Studies have identified acetic acid as one of the most abundant short-chain carboxylic acids produced during monosaccharide degradation in various model systems. agriculturejournals.czagriculturejournals.cz For example, in studies investigating the degradation of D-glucose, D-fructose, and D-arabinose, acetic acid was consistently identified as a major product. agriculturejournals.cz The yield of these acids can vary depending on the specific conditions of the reaction. agriculturejournals.cz

The formation of acetic acid from sugars is not limited to chemical reactions; it is also a key process in microbial fermentation. As mentioned previously, certain bacteria can directly convert sugars into acetic acid. wikipedia.org This biological pathway is a fundamental process in the production of vinegar and other fermented foods. qub.ac.uk

Influence on Specific Cellular and Molecular Processes

Acetic acid and its metabolic derivative, acetyl-CoA, exert a significant influence on a wide array of specific cellular and molecular processes, extending beyond their central role in energy metabolism. These influences range from the regulation of gene expression to the control of lipid metabolism and cellular stress responses.

One of the most critical roles of acetyl-CoA is as the universal donor of acetyl groups for the post-translational modification of proteins, most notably the acetylation of histones. nih.govnih.gov Histone acetylation is a key epigenetic mechanism that affects chromatin structure and plays a pivotal role in the regulation of gene expression. nih.gov By providing the acetyl groups for this process, the metabolic state of the cell, as reflected by acetyl-CoA levels, is directly linked to the control of transcription. nih.gov

In the realm of lipid metabolism, acetic acid has been shown to act as a signaling molecule that can modulate the expression of genes involved in both the synthesis and breakdown of fats. plos.orgnih.gov Studies in bovine hepatocytes have demonstrated that acetic acid can activate the AMP-activated protein kinase (AMPK) signaling pathway. plos.org This activation leads to a decrease in the expression of genes involved in lipogenesis (fat synthesis) and an increase in the expression of genes responsible for lipolysis (fat breakdown). plos.org This suggests that acetic acid can play a role in preventing the accumulation of lipids in cells. nih.govscispace.com

Acetic acid can also influence cellular responses to stress. In yeast, for example, acetic acid is a known stress-inducing agent that can trigger programmed cell death at high concentrations. frontiersin.org However, yeast cells also have adaptive mechanisms to tolerate lower levels of acetic acid. nih.gov The cellular response to acetic acid stress involves changes in the expression of numerous genes, including those related to protein synthesis and stress response pathways. researchgate.net Recent research has also highlighted the role of acetic acid in conferring drought tolerance in plants, where it acts as a stimulator of jasmonic acid synthesis and as an epigenetic priming factor for gene activation. nih.gov

Furthermore, acetic acid has been found to affect other specific molecular targets. For instance, it has been shown to inhibit platelet aggregation and possess fibrinolytic activity, suggesting a potential role in the management of thrombosis. researchgate.net In cancer cells, the application of acetic acid has been observed to increase light scattering from cell nuclei, a phenomenon that is being explored for diagnostic purposes. researchgate.net

| Process | Mechanism of Influence | Observed Effect |

|---|---|---|

| Gene Expression | Serves as a precursor for acetyl-CoA, the acetyl group donor for histone acetylation. nih.govnih.gov | Epigenetic regulation of gene transcription. nih.gov |

| Lipid Metabolism | Activates the AMPK signaling pathway. plos.org | Inhibition of lipogenesis and promotion of lipolysis. plos.orgnih.gov |

| Cellular Stress Response | Induces stress and can trigger programmed cell death in yeast at high concentrations. frontiersin.org | Activation of adaptive stress response pathways. nih.govresearchgate.net |

| Plant Drought Tolerance | Stimulates jasmonic acid synthesis and primes gene activation. nih.gov | Enhanced tolerance to water deficit stress. nih.gov |

| Platelet Aggregation | Inhibits cyclooxygenase-1 and the formation of thromboxane-A2. researchgate.net | Reduced platelet aggregation. researchgate.net |

| Fibrinolysis | Activates plasminogen. researchgate.net | Promotes the breakdown of fibrin (B1330869) clots. researchgate.net |

Industrial Applications of Acetic Acid in Polymer and Solvent Production

Acetic acid is a cornerstone of the chemical industry, serving as a critical raw material in the manufacturing of various polymers and as a versatile solvent in numerous chemical processes. Its utility spans from the production of monomers for polymerization to the purification of chemical compounds.

Production of Vinyl Acetate Monomer (VAM) and its Polymers

The largest single application of acetic acid is in the production of vinyl acetate monomer (VAM), a key precursor in the manufacturing of a wide range of polymers and copolymers. wikipedia.org The dominant contemporary method for VAM synthesis is the vapor-phase reaction of ethylene (B1197577) and acetic acid with oxygen over a palladium catalyst. acs.orgintratec.us This process is typically conducted at temperatures between 175–200 °C and pressures of 5–9 bar. acs.org

Historically, VAM was produced through the addition of acetic acid to acetylene (B1199291) in a vapor-phase process using a zinc salt catalyst. nih.govchemicalbook.com Another method involves the reaction of acetaldehyde with acetic anhydride to form ethylidene diacetate, which is then pyrolytically cleaved to yield VAM and acetic acid. acs.orgnih.gov

The primary commercial application of vinyl acetate is its polymerization to produce polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH), as well as various copolymers. acs.orgnih.gov These polymers find extensive use in adhesives, paints, coatings, and textiles.

| VAM Production Method | Reactants | Catalyst | Typical Conditions |

| Modern Vapor-Phase | Ethylene, Acetic Acid, Oxygen | Palladium-based | 175–200 °C, 5–9 bar acs.org |

| Acetylene Route | Acetylene, Acetic Acid | Zinc Acetate on Activated Carbon chemicalbook.com | 170–230 °C chemicalbook.com |

| Acetaldehyde Route | Acetaldehyde, Acetic Anhydride | Benzenesulfonic acid / Sulfuric acid acs.org | N/A |

Synthesis of Acetic Anhydride and Cellulose (B213188) Acetate

Acetic acid is the precursor to acetic anhydride, another significant industrial chemical. A major application of acetic anhydride is in the production of cellulose acetate. This process, often referred to as the "acetic acid process," involves the acetylation of cellulose (derived from sources like wood pulp) with acetic anhydride, using acetic acid as a solvent and sulfuric acid as a catalyst. google.comresearchgate.net

The reaction involves several stages:

Activation: The cellulose is pre-treated and activated with acetic acid. google.come3s-conferences.org

Acetylation: The activated cellulose is reacted with an excess of acetic anhydride in an acetic acid medium, with sulfuric acid acting as a catalyst, to form cellulose triacetate. researchgate.netscribd.com

Hydrolysis: The cellulose triacetate then undergoes partial hydrolysis to remove some of the acetyl groups, resulting in cellulose acetate with a desired degree of substitution (typically around 2.45-2.5). researchgate.net This step is crucial for achieving solubility in specific solvents.

Cellulose acetate is a versatile polymer used in the production of textile fibers, photographic films, and plastics. e3s-conferences.org

| Reactant/Component | Function in Cellulose Acetate Production |

| Cellulose | The primary polymer backbone. |

| Acetic Anhydride | The acetylating agent that reacts with cellulose's hydroxyl groups. google.comgoogle.com |

| Acetic Acid | Serves as the solvent for the reaction. google.com |

| Sulfuric Acid | Acts as a catalyst to facilitate the acetylation process. researchgate.net |

Use as a Solvent for Recrystallization and in Chemical Synthesis

Glacial acetic acid is a valuable polar protic solvent for various laboratory and industrial applications. wikipedia.org Its ability to dissolve both polar and non-polar compounds makes it particularly useful. wikipedia.org

One of its key applications is as a solvent for recrystallization, a common technique for purifying solid organic compounds. wikipedia.orgwisc.edu The process involves dissolving an impure compound in a minimum amount of hot acetic acid and then allowing the solution to cool. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a purer form, while the impurities remain dissolved in the solvent. wisc.edu

Beyond recrystallization, acetic acid serves as a solvent in various chemical reactions. For instance, it is used as a solvent in the production of terephthalic acid (TPA), a raw material for polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org It is also employed as a medium for reactions involving carbocations, such as Friedel-Crafts alkylation. wikipedia.org Its acidic nature and ability to form hydrogen bonds contribute to its effectiveness in these synthetic applications. youtube.com

| Application | Function of Acetic Acid | Key Properties Utilized |

| Recrystallization | Dissolves the compound at high temperatures and allows for crystallization upon cooling. wisc.edu | Polar protic nature, differential solubility at varying temperatures. wikipedia.org |

| TPA Production | Solvent for the reaction mixture. wikipedia.org | Ability to dissolve reactants and withstand reaction conditions. |

| Friedel-Crafts Alkylation | Solvent for reactions involving carbocations. wikipedia.org | Polarity, ability to stabilize charged intermediates. youtube.com |

Synthetic Routes and Formation Pathways of But-2-enal

The industrial production of but-2-enal is well-established, primarily relying on the aldol (B89426) condensation of acetaldehyde. Other methods have been explored but have not achieved widespread industrial significance.

While the direct industrial synthesis of but-2-enal starts from acetaldehyde, this precursor is commonly derived from ethanol, making the conversion from ethanol derivatives a relevant pathway. The process typically involves two main stages:

Oxidation of Ethanol to Acetaldehyde: Ethanol can be oxidized to produce acetaldehyde. One industrial method involves passing ethanol vapor over a silver catalyst at high temperatures (540–560°C) in the presence of air. This oxidative dehydrogenation reaction yields acetaldehyde gas.

Conversion of Acetaldehyde to But-2-enal: The resulting acetaldehyde is then used as the feedstock for but-2-enal synthesis via aldol condensation.

This multi-step route from ethanol provides an essential pathway for the production of but-2-enal, particularly in contexts where ethanol is an abundant and cost-effective raw material.

The most prevalent methodology for synthesizing but-2-enal is the aldol condensation of acetaldehyde. gauthmath.comsci-hub.sechemguide.co.uk This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.

The process can be summarized in the following steps:

Aldol Addition: Two molecules of acetaldehyde react in the presence of a base catalyst, typically an aqueous solution of sodium hydroxide. brainly.com One molecule of acetaldehyde is deprotonated at the α-carbon to form an enolate ion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second acetaldehyde molecule. This step forms a β-hydroxy aldehyde, specifically 3-hydroxybutanal (acetaldol). chemguide.co.uk

Dehydration: The intermediate, 3-hydroxybutanal, is then dehydrated by heating, often in the presence of an acid catalyst, to eliminate a molecule of water. chemguide.co.ukbrainly.com This elimination step forms a double bond between the α and β carbons, resulting in the α,β-unsaturated aldehyde, but-2-enal. chemguide.co.uk

This method is highly efficient for industrial-scale production. brainly.com

Table 1: Key Steps in But-2-enal Synthesis from Acetaldehyde

| Step | Reactant(s) | Catalyst/Conditions | Intermediate/Product | Reaction Type |

| 1 | 2 molecules of Acetaldehyde | Base (e.g., NaOH) | 3-hydroxybutanal | Aldol Addition |

| 2 | 3-hydroxybutanal | Acid/Heat | But-2-enal (Crotonaldehyde) | Dehydration |

Reaction Mechanisms and Reactivity of But-2-enal

The reactivity of but-2-enal is characterized by the presence of two electrophilic centers: the carbonyl carbon and the β-carbon of the carbon-carbon double bond. This dual reactivity allows it to undergo various types of reactions, with nucleophilic addition being particularly significant.

Nucleophilic addition is a fundamental reaction for aldehydes. libretexts.orgfiveable.me In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the breaking of the carbon-oxygen π bond and the formation of a tetrahedral intermediate. libretexts.orgfiveable.me For α,β-unsaturated aldehydes like but-2-enal, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition).

The general mechanism for nucleophilic addition to an aldehyde involves two main steps:

Nucleophilic Attack: The nucleophile donates a pair of electrons to the partially positive carbonyl carbon. This forms a new carbon-nucleophile bond and pushes the π electrons of the carbonyl group onto the oxygen atom, creating a negatively charged alkoxide intermediate. fiveable.me

Protonation: The alkoxide intermediate is then protonated, typically by a solvent like water or a weak acid, to yield the final alcohol product. fiveable.mepressbooks.pub

The addition of hydrogen cyanide (HCN) to aldehydes and ketones yields compounds known as cyanohydrins or hydroxynitriles. chemguide.co.uklibretexts.org The reaction with but-2-enal involves the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl carbon.

The mechanism proceeds as follows:

Nucleophilic Attack: The cyanide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of but-2-enal. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen of the intermediate abstracts a proton from a molecule of HCN (or another proton source in the slightly acidic medium) to form the final product, a cyanohydrin.

This reaction is typically carried out using a solution of sodium or potassium cyanide with a weak acid to maintain a pH of around 4-5, which ensures a sufficient concentration of the nucleophilic cyanide ion. chemguide.co.uklibretexts.org

Table 2: Mechanism of Hydrogen Cyanide Addition to But-2-enal

| Step | Description | Intermediate Formed |

| 1 | The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon. | Tetrahedral alkoxide intermediate |

| 2 | The alkoxide intermediate is protonated by a proton source (e.g., HCN). | Cyanohydrin (hydroxyalkanenitrile) |

Sodium borohydride (B1222165) (NaBH₄) is a selective reducing agent that reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com The reaction is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. chemguide.co.ukpressbooks.pub

When but-2-enal reacts with sodium borohydride, the primary reaction is the reduction of the aldehyde group to a primary alcohol. brainly.com While conjugate reduction (1,4-addition) can be a competing process with α,β-unsaturated carbonyls, NaBH₄ tends to favor 1,2-addition to the carbonyl group, especially in aldehydes. sci-hub.se

The mechanism for the reduction of the aldehyde group is a two-step process: pressbooks.pub

Hydride Attack: The borohydride ion (BH₄⁻) acts as a source of a nucleophilic hydride ion (H⁻). The hydride attacks the electrophilic carbonyl carbon of but-2-enal, forming a new carbon-hydrogen bond and creating a tetrahedral alkoxide intermediate.

Protonation: In a subsequent workup step, usually involving the addition of water or a dilute acid, the alkoxide intermediate is protonated to yield the final alcohol product, which in this case would be but-2-en-1-ol (B7822390).

Aldol Condensation Reactions (Acid-Catalyzed)

Acid-catalyzed aldol condensation reactions involving crotonaldehyde (B89634) are fundamental in carbon-carbon bond formation. While crotonaldehyde is itself a product of the aldol condensation of acetaldehyde, it can also serve as a reactant in subsequent condensation reactions. wikipedia.org Under acidic conditions, the carbonyl oxygen of crotonaldehyde is protonated, activating the molecule for nucleophilic attack.

Research has shown that solid acid catalysts, such as Nafion, Amberlyst-15, and various zeolites, can effectively catalyze the aldol condensation of aldehydes and ketones. nih.govrsc.org For instance, in the synthesis of 2-ethyl hexanal, a bifunctional palladium resin catalyst (Pd/Amberlyst-15) utilizes crotonaldehyde as a starting material. nih.gov The acidic nature of the catalyst is crucial for the condensation step. Studies investigating the kinetics of acetaldehyde oligomerization over cation exchange resins like Amberlyst-15 have noted the formation of crotonaldehyde and subsequent heavier aldol products. researchgate.net The reaction mechanism involves the protonation of the carbonyl group, followed by the formation of an enol or enol-like intermediate, which then acts as a nucleophile. However, acid-catalyzed aldol reactions can sometimes suffer from lower conversion and yield compared to their base-catalyzed counterparts. rsc.org

The table below summarizes various solid acid catalysts used in aldol condensation reactions relevant to crotonaldehyde chemistry.

| Catalyst | Reactants | Key Findings |

| Amberlyst-15 | Acetaldehyde | Leads to the formation of crotonaldehyde and subsequent heavier aldols. researchgate.net |

| Pd/Amberlyst-15 | Crotonaldehyde | Used in the direct synthesis of 2-ethyl hexanal, where the acidic support is crucial for the condensation step. nih.gov |

| Nafion, Amberlyst-36, Zeolites (H-USY, ZSM-5, H-β) | Cyclopentanone and Furfural | Acidic resins showed higher yields for condensation products compared to acidic molecular sieves, attributed to higher acid strength. nih.govrsc.org |

| La-containing catalysts (e.g., 0.06La-DeAlBEA) | Acetaldehyde | Isolated Lewis acidic La sites are shown to be active centers for the aldol condensation of acetaldehyde to form crotonaldehyde. escholarship.org |

Diels-Alder Reactions and Cycloadditions

Crotonaldehyde is a versatile dienophile in Diels-Alder reactions due to its electron-deficient carbon-carbon double bond, which is activated by the adjacent aldehyde group. wikipedia.org It can react with various dienes to form six-membered rings, a foundational transformation in organic synthesis.

One notable example is the reaction between cyclopentadiene and crotonaldehyde, which has been studied using catalysts like H-beta zeolite and alumina-grafted silica (B1680970) monoliths in continuous flow microreactors. researchgate.net These catalysts facilitate the cycloaddition, leading to the formation of the corresponding bicyclic adduct. The Diels-Alder reaction can also be catalyzed by carbocations hosted within confined spaces, such as a hexameric resorcinarene capsule, which can catalyze the reaction between 1,3-cyclohexadiene and crotonaldehyde. researchgate.net

Furthermore, crotonaldehyde participates in inverse-electron-demand Diels-Alder reactions. An organocatalytic asymmetric version of this reaction has been developed, reacting electron-deficient dienes with crotonaldehyde to produce highly functionalized cyclohexenes. nih.gov This highlights the utility of crotonaldehyde in constructing complex molecular architectures with stereochemical control.

Oxidation to But-2-enoic Acid

The oxidation of the aldehyde group in crotonaldehyde yields but-2-enoic acid, also known as crotonic acid. This transformation is a key industrial process. wikipedia.org The reaction is typically an air oxidation process. chegg.comchegg.com

The process can occur in two main steps. The first involves a radical reaction to form an intermediate, peroxycrotonic acid. In the second step, this peroxy acid oxidizes another molecule of crotonaldehyde. This second step can produce both crotonic acid and a minor byproduct, 1-propenyl formate. chegg.comchegg.com The yield of crotonic acid is significantly higher, often around 95%, compared to the formate ester byproduct. chegg.comchegg.com

Theoretical and Computational Studies on But-2-enal

Enone-Dienol Tautomerism andresearchgate.netresearchgate.net-H Shifts

But-2-enal, as an α,β-unsaturated aldehyde (an enone system), can theoretically undergo tautomerism. The most relevant form is the enone-dienol tautomerism, which involves the migration of a proton. While keto-enol tautomerism is extensively studied in β-dicarbonyl compounds, the principles apply to enone systems as well. researchgate.net This tautomerization involves the shift of a proton from the γ-carbon (the methyl group) to the carbonyl oxygen, which would result in a conjugated diene-enol structure. This process is essentially a researchgate.netresearchgate.net-hydride shift.

Computational studies using Density Functional Theory (DFT) are powerful tools for investigating the energetics of such tautomeric equilibria. researchgate.net For related systems, calculations have shown that the presence of polar solvent molecules, such as water, can significantly lower the energy barriers for tautomerization by facilitating proton transfer. researchgate.net Although the enone form of crotonaldehyde is highly stable, theoretical models can elucidate the structure of the transition state and the energy barrier for the interconversion to the less stable dienol tautomer.

Substituent Effects on Tautomerism and Energetic Properties

Computational studies allow for systematic investigation into how substituents affect molecular properties. For tautomeric systems like but-2-enal, adding or changing substituent groups on the carbon backbone would alter the electronic and steric environment, thereby influencing the relative stability of the tautomers and the energy barrier for their interconversion.

Studies on other carbonyl systems have shown that both the steric and electronic properties of substituents play a crucial role. researchgate.net For instance, bulky substituents can sterically hinder the formation of one tautomer over another. researchgate.netorientjchem.org Electron-donating or electron-withdrawing groups can influence the acidity of the migrating proton and the nucleophilicity of the carbonyl oxygen, thereby affecting the thermodynamics and kinetics of the tautomerization process. DFT calculations can be employed to quantify these effects by computing the relative energies of the ground states, transition states, and products for a series of substituted but-2-enal derivatives. nih.gov

Conformational Analysis of Enones

Enones like but-2-enal can exist as different conformational isomers due to rotation around the single bond connecting the carbonyl group and the C=C double bond. For crotonaldehyde, the two primary planar conformers are the s-trans and s-cis forms. In the s-trans conformer, the C=C and C=O double bonds are on opposite sides of the single bond, while in the s-cis conformer, they are on the same side.

Early infrared spectroscopy studies suggested that crotonaldehyde predominantly exists in the s-trans conformation. rsc.org More recent and precise studies using one-photon vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy have confirmed the existence of four distinct conformers: trans-s-trans (tt), trans-s-cis (tc), cis-s-trans (ct), and cis-s-cis (cc). rsc.org This work provided the first definitive ascertainment of the s-cis conformers of crotonaldehyde. rsc.org

The relative populations and ionization energies of these conformers have been determined experimentally and supported by Franck-Condon simulations.

The table below presents the experimentally determined composition and adiabatic ionization energies for the conformers of crotonaldehyde at ambient temperature. rsc.org

| Conformer | Systematic Name | Composition (%) | Adiabatic Ionization Energy (eV) |

| tt | trans-s-trans | 93.0 | 9.7501 ± 0.0004 |

| tc | trans-s-cis | 3.4 | 9.7620 ± 0.0004 |

| ct | cis-s-trans | 3.4 | 9.7122 ± 0.0004 |

| cc | cis-s-cis | 0.2 | 9.6480 ± 0.0004 |

These findings demonstrate that while the trans-s-trans conformer is overwhelmingly the most stable and abundant, the other conformers are present and detectable, which can be significant for its reactivity in stereoselective reactions.

Interactions and Synergistic Research Involving Acetic Acid and But 2 Enal Systems

Catalysis in Systems Containing Acetic Acid and But-2-enal

Acetic acid's role in catalytic systems involving but-2-enal is multifaceted, acting as both a promoter and a selectivity-directing agent. Its acidic nature and capacity to participate in reaction mechanisms allow it to steer transformations toward desired products.

Acetic Acid as a Co-catalyst or Solvent in But-2-enal Reactions

Acetic acid is frequently employed as a solvent or co-catalyst in various chemical reactions, including hydrogenations. While polar solvents can sometimes lower catalytic activity in certain systems, acetic acid's specific chemical properties can be advantageous mdpi.com. In the context of aldehyde transformations, acetic acid can serve as a medium that facilitates key reaction steps. For instance, it is used as a solvent for the oxidation of aromatic aldehydes to carboxylic acids using reagents like sodium perborate (B1237305). This indicates its utility as a medium for reactions at the carbonyl group, analogous to but-2-enal. acs.org

Furthermore, acetic acid is a key component in promoting certain types of reactions. In aldol-type condensation reactions, systems employing ammonium (B1175870) acetate (B1210297) in glacial acetic acid have been shown to be effective catalysts. This highlights the role of acetic acid not just as a solvent but as an essential part of the catalytic system that enables carbon-carbon bond formation. In some hydrogenation reactions, acetic acid is considered a highly reactive solvent choice, capable of influencing the reaction's progress.

Acetic acid also promotes the reduction of aldehydes when used with certain reducing agents. For example, the combination of an N-heterocyclic carbene borane (B79455) and acetic acid provides an effective system for aldehyde reduction. researchgate.net

Influence of Acid Catalysis on Reaction Outcomes and Selectivity

The presence of an acid catalyst can dramatically alter the selectivity of reactions involving but-2-enal. A notable example is the hydrogenation of but-2-enal over a Cu/Al₂O₃ catalyst. Research has shown that the pre-adsorption of acetic acid onto the catalyst surface modifies its properties, leading to a distinct shift in product selectivity.

Specifically, the modification by acetic acid poisons the hydrogenation of the C=O bond more significantly than the C=C bond. This effect promotes the formation of butanal (from C=C hydrogenation) over crotyl alcohol (from C=O hydrogenation). The mechanism involves the blockage of certain active sites and the induction of cationic character at others by the adsorbed acetate species. In a general sense, strong acids can also catalyze the dimerization or polymerization of but-2-enal. researchgate.net

| Catalyst System | Primary Reactant | Key Effect of Acetic Acid | Primary Product |

|---|---|---|---|

| Cu/Al₂O₃ | But-2-enal | Poisons C=O hydrogenation | Butanal |

Synthetic Transformations Utilizing Both Acetic Acid and But-2-enal

Acetic acid is not only a catalyst but also a facilitator and a participant in synthetic reactions that transform but-2-enal or its precursors.

Reaction Systems Where Acetic Acid Facilitates But-2-enal Transformations

Acetic acid plays a crucial role in the synthesis of but-2-enal itself. In the industrial production of but-2-enal via the aldol (B89426) condensation of acetaldehyde (B116499), the intermediate aldol product is neutralized with acetic acid before the final dehydration step. researchgate.net Moreover, mineral acids or acidic cation-exchange resins can catalyze this dehydration step, which converts the aldol intermediate into but-2-enal. researchgate.net

Beyond its role in synthesis, acetic acid facilitates various transformations of aldehydes that are analogous to but-2-enal. These reactions demonstrate the potential for similar transformations with but-2-enal itself. For example, acetic acid is used as the solvent and promoter in the one-pot reductive acetylation of aldehydes, converting them directly into acetic esters using 1-hydrosilatrane. thieme.dethieme-connect.com Similarly, the oxidation of aldehydes to carboxylic acids can be achieved using reagents like sodium perborate in an acetic acid medium. acs.org Acetic acid also promotes the reduction of aldehydes to alcohols when paired with reagents like N-heterocyclic carbene boranes. researchgate.net

| Transformation | Role of Acetic Acid | Reactant (Analogous to But-2-enal) | Product | Other Key Reagents |

|---|---|---|---|---|

| Reductive Acetylation | Solvent/Promoter | Aldehydes | Acetic Esters | 1-Hydrosilatrane |

| Oxidation | Solvent | Aromatic Aldehydes | Carboxylic Acids | Sodium Perborate |

| Reduction | Promoter | Aldehydes | Alcohols | NHC-Borane |

| Aldol Dehydration | Catalyst/Neutralizer | 3-Hydroxybutanal (Aldol) | But-2-enal | None (Heat) |

Multicomponent Reactions Involving Acetic Acid, But-2-enal, and Other Reagents

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation. Acetic acid often serves as a crucial acidic promoter or solvent in these complex transformations. In the Strecker reaction, a classic MCR that forms α-aminonitriles from an amine, a carbonyl compound (like an aldehyde), and a cyanide source, the use of glacial acetic acid has been found to improve reaction yields. nih.gov

Mechanistic Insights into Combined Reaction Systems

The mechanisms by which acetic acid influences reactions involving but-2-enal are rooted in fundamental principles of acid-base and organometallic catalysis. In acid-catalyzed aldol condensations, the acid serves multiple roles. It promotes the formation of the enol, the key nucleophile, and activates the carbonyl group of the second aldehyde molecule towards nucleophilic attack by protonating it. masterorganicchemistry.com In the subsequent dehydration of the aldol adduct to form but-2-enal, the acid facilitates the elimination by protonating the β-hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com

In heterogeneous catalysis, such as the hydrogenation of but-2-enal, the mechanism is different. The reaction typically occurs on a metal surface, where but-2-enal adsorbs. acs.orgosu.edu When acetic acid is introduced, it can adsorb onto the catalyst surface. This adsorption can block active sites responsible for C=O bond hydrogenation, thereby shifting selectivity towards C=C bond hydrogenation. The adsorbed acetate can also induce electronic effects, altering the surface's interaction with the but-2-enal molecule.

In the case of reductions using hydride reagents like NHC-boranes, acetic acid's role is to activate the reducing agent and the aldehyde. A plausible mechanism involves the preorganization of the silatrane (B128906) (as a Lewis base) and the aldehyde (as a Brønsted acid) by acetic acid, enabling the hydride transfer. thieme-connect.com This is followed by a transesterification from an intermediate to the final product, which is also facilitated by acetic acid. thieme-connect.com

Elucidation of Acid-Base Catalysis in Mixed Systems